molecular formula C11H21NO B13733318 N-(5,5-dimethylhexyl)prop-2-enamide

N-(5,5-dimethylhexyl)prop-2-enamide

Cat. No.: B13733318
M. Wt: 183.29 g/mol
InChI Key: SSJUZVZDNQFTSJ-UHFFFAOYSA-N
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Description

N-(5,5-Dimethylhexyl)prop-2-enamide is an acrylamide derivative characterized by a bulky 5,5-dimethylhexyl substituent attached to the nitrogen atom of the prop-2-enamide backbone.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(5,5-dimethylhexyl)prop-2-enamide

InChI

InChI=1S/C11H21NO/c1-5-10(13)12-9-7-6-8-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,12,13)

InChI Key

SSJUZVZDNQFTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCNC(=O)C=C

Origin of Product

United States

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR) Approach

A notable synthetic route to this compound derivatives involves the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in one pot to form amide products. This multicomponent reaction allows the incorporation of the 5,5-dimethylhexyl amine and prop-2-enoic acid (acrylic acid) or related acids to yield enamide structures.

  • Procedure Summary :

    • The α-borylaldehyde (or related aldehyde) is reacted with 5,5-dimethylhexan-1-amine, trans-cinnamic acid (or other carboxylic acids), and tert-butyl isocyanide in dry acetonitrile.
    • The mixture is stirred at 30 °C initially and then heated to 60 °C for extended periods (around 21 hours).
    • The product is purified by silica gel chromatography.
  • Example Yield :

    • A white solid product, this compound derivative, was obtained in yields ranging from 29% to 38% depending on the acid component (trans cinnamic acid or 9-decenoic acid) and other reaction conditions.
  • Characterization :

    • The products were characterized by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and HR-MS.
    • Specific NMR signals correspond to the vinyl protons of the prop-2-enamide moiety and the alkyl chain protons of the 5,5-dimethylhexyl group.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations Reference
Ugi Four-Component Reaction (Ugi-4CR) α-Borylaldehyde, 5,5-dimethylhexan-1-amine, carboxylic acid, tert-butyl isocyanide, acetonitrile, 30-60 °C 29–38 One-pot synthesis, structural diversity Moderate yields, long reaction time
Electrophilic Activation and N-Dehydrogenation LiHMDS, triflic anhydride, diethyl ether, low temp Up to 89 One-step, high yield, E-selective enamides Sensitive reagents, solvent limitations
Base-Mediated Coupling in DMF NaH, propargyl alcohol derivatives, DMF, 25 °C Up to 70 Good yields with solvent optimization Not directly applied to target compound

Comprehensive Analysis and Recommendations

  • The Ugi-4CR method is well-suited for generating this compound derivatives with structural complexity and moderate yields. It benefits from the modularity of components but requires careful purification.

  • The electrophilic activation method offers a streamlined, high-yielding route directly from amides to enamides, potentially simplifying the synthesis of this compound if the corresponding saturated amide precursor is available. This method is cutting-edge and supported by robust mechanistic studies.

  • Solvent and base choice critically influence yields and product purity, as demonstrated by the alkoxy dienamide synthesis studies, emphasizing the need for reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylhexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides or hydroxyl derivatives.

    Reduction: Formation of N-(5,5-dimethylhexyl)prop-2-enamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(5,5-dimethylhexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethylhexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

a) Bioactivity and Target Specificity
  • Anti-inflammatory Potential: Compound 2 (from Lycium barbarum) shares the acrylamide backbone with N-(5,5-dimethylhexyl)prop-2-enamide but differs in substituents, featuring hydroxyl and methoxy groups. These polar groups likely enhance its anti-inflammatory activity (IC50 = 17.00 μM), surpassing the reference drug quercetin (IC50 = 17.21 μM) . In contrast, the dimethylhexyl group in the target compound may prioritize membrane permeability or enzyme inhibition over anti-inflammatory effects.
  • Enzyme Inhibition: Derivatives like N-(5,5-dimethylhexyl)-4-nitrobenzamide (from β-amino boronic acid synthesis) indicate that the dimethylhexyl group may stabilize interactions with enzymatic pockets (e.g., β-lactamases) due to steric and hydrophobic effects .
b) Physicochemical and Industrial Viability
  • Lipophilicity : The dimethylhexyl group in this compound increases lipophilicity compared to polar analogs like Compound 2. This property could enhance blood-brain barrier penetration or prolong half-life but may reduce aqueous solubility.
  • Manufacturing Scalability : N-(2,2-Dimethoxyethyl)prop-2-enamide is produced in facilities with GMP-compliant infrastructure, including independent production lines and advanced analytical tools (e.g., HPLC, IR spectroscopy) . Similar infrastructure could be adapted for this compound, though its bulky substituent may require specialized purification steps.

Q & A

Q. What are the recommended synthetic routes for N-(5,5-dimethylhexyl)prop-2-enamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multicomponent reaction (MCR) involving α-borylaldehyde, 5,5-dimethylhexan-1-amine, and a carboxylic acid derivative under mild conditions. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (20–40°C), and catalyst choice (e.g., Lewis acids). For example, using tert-butyl isocyanide as a catalyst increases enantioselectivity in stereospecific reactions . Optimizing pH (neutral to slightly basic) minimizes side reactions like hydrolysis of the amide bond .
  • Table 1 : Synthesis Optimization Parameters
ParameterRange/ChoiceImpact on Yield/PurityReference
SolventDichloromethane/THFHigher polarity improves solubility
Temperature20–40°C>30°C risks decomposition
CatalystTert-butyl isocyanideEnhances enantiomeric excess

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the amide bond and substituent arrangement. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays). Semi-empirical PM3 computational modeling predicts steric effects of the 5,5-dimethylhexyl group on reactivity .
  • Table 2 : Analytical Data Overview
TechniqueKey FindingsReference
¹H NMRδ 1.2–1.4 ppm (dimethylhexyl CH₃)
HPLCRetention time: 8.2 min (C18 column)
PM3 ModelingSteric hindrance index: 1.8

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : The compound exhibits moderate hydrophobicity (logP ≈ 3.2) due to the dimethylhexyl chain, requiring solubilization in DMSO for biological assays. Stability studies indicate degradation <5% at 4°C over 30 days but rapid hydrolysis under acidic conditions (pH < 4) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial studies) at 10–100 µM concentrations. Cell-based assays (e.g., NF-κB inhibition for anti-inflammatory potential) require cytotoxicity pre-testing (MTT assay). Include positive controls (e.g., clavulanic acid for β-lactamase) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking studies suggest the dimethylhexyl group occupies hydrophobic pockets in β-lactamase, while the acrylamide moiety forms hydrogen bonds with catalytic residues. Competitive inhibition kinetics (Ki ≈ 1.8 µM) were validated via Lineweaver-Burk plots .

Q. How can contradictory data in synthesis or bioactivity be resolved?

  • Methodological Answer : Discrepancies in yield (e.g., 60% vs. 85%) often arise from trace moisture in solvents. Use Karl Fischer titration to ensure solvent dryness. For bioactivity variability, standardize cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution on the acrylamide group, while Molecular Dynamics (MD) simulations model the dimethylhexyl chain’s flexibility. Replace the hexyl group with cycloalkyl variants in silico to predict enhanced binding .

Q. How does this compound behave under extreme experimental conditions?

  • Methodological Answer : Thermal Gravimetric Analysis (TGA) shows decomposition onset at 180°C. UV stability tests (254 nm exposure) reveal 20% degradation over 24 hours, necessitating amber vials for light-sensitive experiments .

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